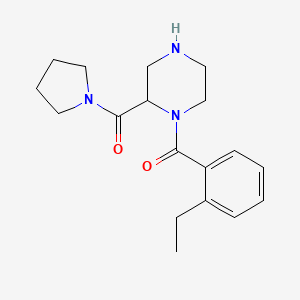![molecular formula C23H23NO3S B5481598 N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5481598.png)
N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a sulfonamide derivative that has been widely studied for its biological and chemical properties.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. In medicinal chemistry, N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to possess antitumor, anti-inflammatory, and antifungal activities. Its potential as a therapeutic agent for cancer treatment has been investigated in several studies, where it was found to inhibit the growth of various cancer cell lines.
In drug discovery, N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been used as a building block for the synthesis of novel sulfonamide derivatives with improved biological activities. Its unique chemical structure makes it an attractive starting material for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to have several biochemical and physiological effects in the body. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain pathways involved in cell death. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it an attractive starting material for the synthesis of novel compounds. However, N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has some limitations as well. It is a relatively new compound, and its full potential has not yet been explored. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide. One potential area of research is the development of N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide-based drugs for the treatment of cancer and other diseases. Another area of research is the synthesis of novel sulfonamide derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide and its effects in different experimental settings.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been proven to be effective in producing high yields of N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide with good purity.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-16-4-10-22(11-5-16)28(26,27)15-19-6-8-20(9-7-19)23(25)24-21-13-17(2)12-18(3)14-21/h4-14H,15H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQVVJLUYGTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-endo)-8-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5481523.png)
![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5481533.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5481547.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5481551.png)
![4-(5-methylpyridin-2-yl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol](/img/structure/B5481554.png)
![N~4~-[4-(1-azepanylsulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5481567.png)
![4-{3-[2-(2-fluoro-4,5-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B5481586.png)
![N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5481594.png)

![4-[2-(4-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5481615.png)
![2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride](/img/structure/B5481617.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-bromobenzoate](/img/structure/B5481631.png)